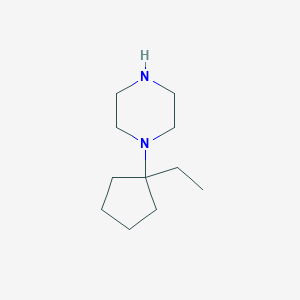
1-(1-Ethylcyclopentyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethylcyclopentyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Ethylcyclopentyl)piperazine can be synthesized through various methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes such as intermolecular and intramolecular cyclization using readily available raw materials like aminoethylethanolamine and diethylenetriamine .
化学反応の分析
1-(1-Ethylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-(1-Ethylcyclopentyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It is studied for its interactions with biological targets, including receptors and enzymes.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(1-Ethylcyclopentyl)piperazine involves its interaction with molecular targets such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . For example, piperazine derivatives are known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
類似化合物との比較
1-(1-Ethylcyclopentyl)piperazine can be compared with other piperazine derivatives such as:
- 1-(1-Methylcyclopentyl)piperazine
- 1-(1-Propylcyclopentyl)piperazine
- 1-(1-Butylcyclopentyl)piperazine
Uniqueness: this compound is unique due to its specific ethylcyclopentyl substituent, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in biological activity and receptor binding affinity compared to other piperazine derivatives .
特性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC名 |
1-(1-ethylcyclopentyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-2-11(5-3-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3 |
InChIキー |
KZSWHKPYBNQYGS-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCC1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
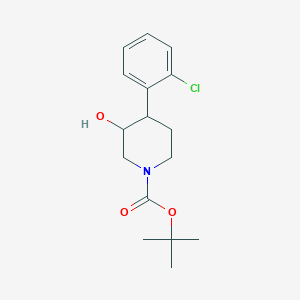
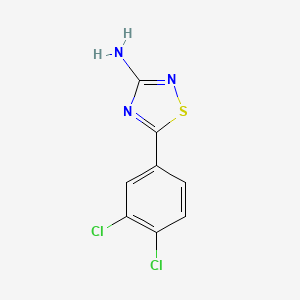

![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
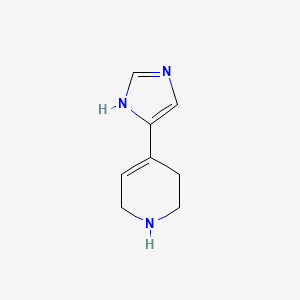
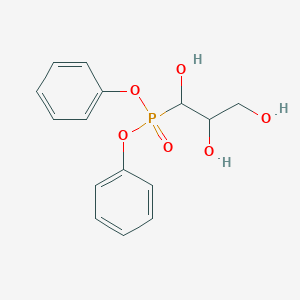
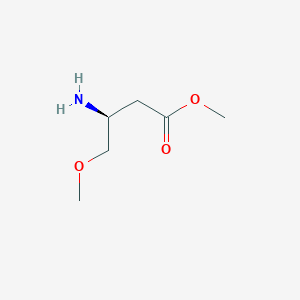
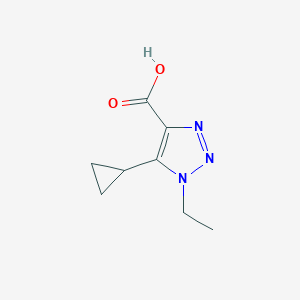

![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)
